molecular formula C5H5ClS B080250 2-Chloro-3-methylthiophene CAS No. 14345-97-2

2-Chloro-3-methylthiophene

Cat. No. B080250
CAS RN: 14345-97-2
M. Wt: 132.61 g/mol
InChI Key: KQFADYXPELMVHE-UHFFFAOYSA-N
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Description

2-Chloro-3-methylthiophene (2CM) is a synthetic organic compound that is widely used in laboratory experiments and scientific research. It is an aromatic compound that contains a sulfur atom, a chlorine atom, and a methyl group. 2CM has a variety of applications in scientific research, including in vivo and in vitro studies, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of Pharmaceuticals and Agrochemicals : A study reported a facile and low-cost route for preparing 2-Chloro-5-methylthiophene through the reaction of 2-methylthiophene with sulfuryl chloride, highlighting its importance as an intermediate in synthesizing pharmaceuticals and agrochemicals with a yield of 73.96% (Yang, 2010).

  • Catalytic Hydrodesulfurization : The hydrodesulfurization of methylthiophenes, including compounds related to 2-Chloro-3-methylthiophene, has been studied over specific catalysts. This process is essential in removing sulfur from fossil fuels, thereby reducing pollution (Desikan & Amberg, 1963).

  • Potentiometric Response in Aqueous Solutions : The potentiometric response of polythiophenes, including derivatives of this compound, has been studied in aqueous solutions. These polymers exhibit cationic responses to various monovalent and divalent cations, demonstrating their potential in sensing applications (Bobacka, Lewenstam, & Ivaska, 1993).

  • Electrochemically Induced Substitution : Studies have investigated the electrochemically induced substitution of thin films of polythiophenes with nucleophiles like Cl-, Br-, methanol, and 3-bromopropanol. This highlights the chemical versatility and reactivity of thiophene derivatives under various conditions (Qi, Rees, & Pickup, 1996).

  • Conductive Polymer Applications : this compound-related compounds have been used in the development of conductive polymers. These polymers' electrical and optical properties have been extensively studied, demonstrating their potential in electronic and photonic devices (Thackeray, White, & Wrighton, 1985).

  • Structural Studies : Understanding the molecular structure of thiophene derivatives, including those related to this compound, is crucial in material science for designing and synthesizing new materials with desired properties (Tanabe et al., 1995).

Safety and Hazards

2-Chloro-3-methylthiophene is classified as a flammable liquid and vapor. It can cause serious eye damage and skin irritation, and it is harmful if swallowed . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

While specific future directions for 2-Chloro-3-methylthiophene are not mentioned in the search results, thiophene derivatives are of interest in various fields, including medicinal chemistry and material science . They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Mechanism of Action

Target of Action

2-Chloro-3-methylthiophene is a chemical compound with the formula C5H5ClS

Pharmacokinetics

Its molecular weight is 132.61 g/mol , which may influence its absorption and distribution in the body

Result of Action

As a research chemical, it is primarily used in the synthesis of other compounds .

Action Environment

The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. It has a boiling point of 147-149 °C and a density of 1.211 g/mL at 25 °C , indicating that it is a liquid at room temperature

properties

IUPAC Name

2-chloro-3-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClS/c1-4-2-3-7-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFADYXPELMVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162425
Record name 2-Chloro-3-methylthiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14345-97-2
Record name 2-Chloro-3-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14345-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methylthiophene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-methylthiophene
Source EPA DSSTox
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Record name 2-chloro-3-methylthiophene
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Record name 2-Chloro-3-methylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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